1,3-dimethyl-5-methylamino-6-aminouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-9-4-5(8)10(2)7(13)11(3)6(4)12/h9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYMTQGRNHHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)N(C1=O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402688 | |
| Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54729-62-3 | |
| Record name | 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profile and Mechanistic Studies of 1,3 Dimethyl 5 Methylamino 6 Aminouracil
Electron Density Distribution and Nucleophilicity
The pyrimidine (B1678525) ring in uracil (B121893) derivatives is electron-deficient due to the presence of two electron-withdrawing carbonyl groups. This electronic feature significantly influences the reactivity of the substituents on the ring. In 1,3-dimethyl-5-methylamino-6-aminouracil, the amino groups at the C5 and C6 positions are the primary centers of nucleophilicity.
Research, primarily on the analogous 5,6-diamino-1,3-dimethyluracil (B14760), has established that the 5-amino group is significantly more nucleophilic than the 6-amino group. This enhanced nucleophilicity is attributed to the electronic nature of the enamine-like system (N-C5=C6-NH2). Consequently, electrophilic attack, such as acylation, occurs regioselectively at the 5-amino position. nih.govfrontiersin.org For instance, the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids using coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) exclusively yields the 5-carboxamido products, with no formation of the 6-carboxamido isomer. nih.govfrontiersin.org This pronounced regioselectivity has been confirmed by X-ray crystallography and NMR experiments. nih.govfrontiersin.org The presence of a methyl group on the 5-amino nitrogen in this compound is expected to further enhance its nucleophilicity through an inductive effect, although it may also introduce some steric hindrance. The C5 carbon itself also exhibits nucleophilic character, capable of attacking electrophiles like aldehydes in certain condensation reactions. researchgate.net
Reactions Involving the 5-Methylamino Group
The high nucleophilicity of the 5-amino (or 5-methylamino) group makes it the primary site of reaction in many synthetic transformations, particularly those leading to the construction of new rings fused to the pyrimidine core.
This compound and its parent compound, 5,6-diamino-1,3-dimethyluracil, are key intermediates in the synthesis of substituted xanthines and other purine (B94841) derivatives, most notably via the Traube purine synthesis. nih.govbiointerfaceresearch.com This process typically involves a two-step sequence: initial condensation at the more reactive 5-amino group, followed by intramolecular cyclization involving the 6-amino group.
Common strategies include:
Reaction with Carboxylic Acids: Condensation of the diaminouracil with a carboxylic acid (often activated or in the presence of a coupling agent) forms a 5-amido intermediate. Subsequent treatment with a base like sodium hydroxide (B78521) (NaOH) or by heating induces ring closure to yield 8-substituted xanthines. nih.govbiointerfaceresearch.com
Reaction with Aldehydes: Condensation with an aldehyde leads to a 5-imino intermediate (a Schiff base). nih.govbiointerfaceresearch.com This intermediate can then undergo oxidative cyclization to form the xanthine (B1682287) ring system. nih.govbiointerfaceresearch.com
These reactions are versatile, allowing for the introduction of a wide variety of substituents at the 8-position of the resulting xanthine core.
| Reactant for C8 Position | Key Reagents/Conditions | Intermediate Type | Final Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | 1. EDCI or COMU 2. aq. NaOH | 5-Amide | 8-Substituted Xanthine | nih.govnih.gov |
| Aldehyde | 1. Ethanol (B145695), Acetic Acid 2. Diethyl azodicarboxylate (oxidative cyclization) | 5-Imine (Schiff Base) | 8-Substituted Xanthine | biointerfaceresearch.com |
| Aldehyde | Thionyl chloride (oxidative cyclization) | 5-Benzylidene | 8-Substituted Xanthine | nih.gov |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | 1. Michael-type addition 2. Nitrobenzene (oxidative cyclization) | 5-(3,5-dioxo-4-phenyl-1,2,4-triazolin-1-yl) adduct | Xanthine derivative | rsc.org |
The initial step in many synthetic routes involving this compound is the condensation reaction at the 5-position. This reaction forms a stable intermediate that is then carried forward to a final cyclized product.
The formation of amides via reaction with carboxylic acids is a well-established method. A particularly efficient protocol uses the coupling reagent COMU in dimethylformamide (DMF), which leads to the rapid precipitation of the pure N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amide product in high yield. nih.govfrontiersin.org Similarly, condensation with aldehydes in refluxing ethanol with a catalytic amount of acetic acid readily forms the corresponding 5-imino derivatives. biointerfaceresearch.com
| Starting Uracil | Electrophile | Reagents/Conditions | Product Name | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethyl-5,6-diaminouracil | Phenylacetic acid | COMU, DIPEA, DMF, rt | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-phenylacetamide | 85% | nih.govfrontiersin.org |
| 1,3-Diethyl-5,6-diaminouracil | (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | COMU, DIPEA, DMF, rt | (E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide | 70% | nih.govfrontiersin.org |
| 1,3-Dialkyl-5,6-diaminouracil | Various Aldehydes | Ethanol, Acetic Acid | 1,3-Dialkyl-5-imino-6-aminouracil | Not specified | biointerfaceresearch.com |
Reactions Involving the 6-Amino Group
While less nucleophilic than the 5-methylamino group, the 6-amino group plays a crucial role as an intramolecular nucleophile, primarily in ring-closing reactions to form fused heterocycles.
Direct condensation of external electrophiles at the 6-amino position of a 5,6-diaminouracil is not a commonly observed reaction pathway. nih.govfrontiersin.org The significantly higher reactivity of the 5-amino group ensures that reactions such as acylation or condensation with aldehydes occur preferentially at that site. nih.govfrontiersin.org The primary reactive role of the 6-amino group is not in initial condensations but in subsequent, intramolecular cyclization steps.
The nucleophilic character of the 6-amino group is fundamental to the formation of purine and xanthine ring systems. Following the initial condensation at the 5-position to form an amide or imine, the 6-amino group acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the newly introduced group at C5 (e.g., the carbonyl carbon of the amide or the imine carbon), leading to dehydrocyclization and the formation of the fused imidazole (B134444) ring characteristic of purines. nih.govbiointerfaceresearch.com This ring-closing step is often facilitated by heat or treatment with reagents like sodium hydroxide. nih.govbiointerfaceresearch.com
In other contexts, such as the reaction of 6-amino-1,3-dimethyluracil (B104193) with arylalkane Mannich bases, the 6-amino group participates in the formation of fused pyrido[2,3-d]pyrimidines. juniperpublishers.com While the starting material is different (lacking the 5-amino substituent), these reactions further illustrate the capacity of the 6-amino group to act as a nucleophile in building fused heterocyclic structures.
Tandem and Cascade Reactions
The structure of 1,3-dimethyl-5,6-diaminouracil, featuring two vicinal amino groups on an electron-rich pyrimidine ring, makes it an ideal substrate for tandem and cascade reactions. These reactions, where multiple bonds are formed in a single operation, provide efficient pathways to complex fused heterocyclic systems.
1,3-dimethyl-5,6-diaminouracil undergoes domino reactions with various electrophilic reagents to construct bicyclic and tricyclic molecules. A prominent example is its reaction with α,β-unsaturated compounds. For instance, its condensation with arylidene malononitriles under microwave irradiation leads to the formation of 8-substituted xanthine derivatives. bohrium.com This transformation proceeds through a sequence of Michael addition, subsequent intramolecular cyclization, and finally aromatization to yield the stable fused-ring system. bohrium.com
Another significant domino reaction involves the condensation with 1,2-dicarbonyl compounds like diacetyl and benzil. acs.org These reactions lead to the formation of lumazine (B192210) derivatives (pteridine-2,4-diones). The process is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by imine formation and a subsequent cyclization by the second amino group, culminating in a stable aromatic pteridine (B1203161) ring system. acs.org
The reaction with formic acid or its derivatives to produce theophylline (B1681296) is a classic example of a cyclocondensation reaction that can be considered a type of domino process. google.com The reaction involves formylation of one amino group followed by intramolecular cyclization and dehydration to form the imidazole ring fused to the pyrimidine core.
Influence of Substituents on Reactivity and Regioselectivity
The reactivity of the 5,6-diaminouracil core is significantly modulated by the substituents on the pyrimidine ring and the amino groups.
N1 and N3-Methyl Groups: The methyl groups at the N1 and N3 positions of the uracil ring have a crucial electronic effect. As electron-donating groups, they increase the electron density of the pyrimidine ring system. This enhances the nucleophilicity of the C5 position and, consequently, the attached amino groups. This increased nucleophilicity facilitates reactions with electrophiles. These methyl groups also improve the solubility of the compound and its derivatives in organic solvents, which is advantageous for synthetic applications. nih.gov
Hypothetical Influence of 5-N-Methyl Group: While no data exists for this compound, general chemical principles allow for a hypothesis on the effect of a methyl group on the 5-amino position. An N-alkyl group is electron-donating, which would further increase the nucleophilicity of the 5-amino nitrogen compared to the unsubstituted amino group in 1,3-dimethyl-5,6-diaminouracil. nih.gov However, this increased nucleophilicity would be countered by increased steric hindrance. This steric bulk could influence the regioselectivity of reactions, potentially favoring the attack of the less-hindered 6-amino group on electrophiles. In reactions where the 5-amino group must participate in cyclization, the steric hindrance could potentially lower the reaction rate or require more forcing conditions.
The regioselectivity in reactions with unsymmetrical reagents is a key consideration. In many cases, the initial reaction occurs at the more nucleophilic 5-amino group, followed by cyclization involving the 6-amino group. However, the interplay of electronic and steric factors can alter this pathway.
Proposed Reaction Mechanisms
The synthesis of fused heterocycles from 1,3-dimethyl-5,6-diaminouracil involves several key mechanistic steps. The synthesis of theophylline, a xanthine derivative, provides a clear example.
Theophylline Synthesis Mechanism: The synthesis of theophylline from 1,3-dimethyl-5,6-diaminouracil typically involves a reaction with a one-carbon synthon like formic acid or triethoxymethane. google.comgoogle.com
Formylation: The reaction initiates with the formylation of one of the amino groups, typically the more nucleophilic 5-amino group, to form an N-formyl intermediate, 6-amino-5-formamido-1,3-dimethyluracil.
Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization. The lone pair of the 6-amino group attacks the electrophilic carbonyl carbon of the formyl group.
Dehydration: This cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the fused imidazole ring.
Aromatization: The final step is the formation of the stable aromatic xanthine ring system, resulting in theophylline.
Pteridine Formation Mechanism: When reacting with 1,2-dicarbonyl compounds (e.g., diacetyl), the proposed mechanism is as follows:
Initial Condensation: One of the amino groups (e.g., 5-NH2) attacks one of the carbonyl carbons of the dicarbonyl compound.
Imine Formation: A molecule of water is eliminated to form an imine intermediate.
Second Cyclization: The remaining 6-amino group then attacks the second carbonyl carbon in an intramolecular fashion.
Final Dehydration/Aromatization: A second molecule of water is lost, leading to the formation of the fully aromatic and stable pteridine ring system. acs.org
The versatility of 1,3-dimethyl-5,6-diaminouracil in these reactions highlights its importance as a building block in medicinal and materials chemistry.
Data Tables
Table 1: Products of Domino Reactions with 1,3-dimethyl-5,6-diaminouracil
| Reactant | Product Class | Resulting Fused Ring System | Reference |
|---|---|---|---|
| Arylidene malononitriles | 8-Substituted Xanthines | Imidazo[4,5-d]pyrimidine | bohrium.com |
| Diacetyl | Pteridine-2,4-dione | Pyrido[2,3-d]pyrimidine (B1209978) | acs.org |
| Benzil | Pteridine-2,4-dione | Pyrido[2,3-d]pyrimidine | acs.org |
Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Dimethyl 5 Methylamino 6 Aminouracil
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
The ¹H NMR spectrum of 1,3-dimethyl-5-methylamino-6-aminouracil is expected to reveal distinct signals corresponding to each unique proton group in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) would provide evidence for the N-methyl groups, the amino (-NH₂) and methylamino (-NHCH₃) substituents, and the protons attached to them.
Key expected signals include:
N1-CH₃ and N3-CH₃: Two sharp singlets are predicted for the two methyl groups attached to the uracil (B121893) ring nitrogens. These groups are in different chemical environments and would likely appear as distinct signals in the approximate range of δ 3.2-3.5 ppm.
C5-NHCH₃: The methyl protons of the methylamino group would likely appear as a singlet or a doublet if coupling to the adjacent N-H proton occurs. Its chemical shift would be slightly downfield from typical aliphatic amines due to the influence of the aromatic ring, estimated around δ 2.7-3.0 ppm. The associated N-H proton would present as a broader signal.
C6-NH₂: The two protons of the primary amino group at the C6 position are expected to produce a broad singlet. The chemical shift of amino groups can vary significantly based on solvent, concentration, and temperature, but it is anticipated in the region of δ 5.0-6.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N1-CH₃ | 3.2 – 3.5 | Singlet |
| N3-CH₃ | 3.2 – 3.5 | Singlet |
| C5-NHCH ₃ | 2.7 – 3.0 | Singlet / Doublet |
| C5-NH CH₃ | Variable (Broad) | Singlet / Quartet |
Note: Data is predictive and not based on experimental results.
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, eight distinct signals would be expected, corresponding to the six ring carbons and the three methyl carbons.
Key expected signals include:
C2 and C4 (Carbonyls): The two carbonyl carbons of the uracil ring are expected to be the most downfield signals, typically appearing in the δ 150-165 ppm region.
C5 and C6: The carbons bearing the amino groups (C5 and C6) would resonate at distinct positions. C6, attached to the primary amino group, is predicted around δ 145-155 ppm. C5, attached to the methylamino group, would likely appear further upfield, in the range of δ 90-100 ppm.
Methyl Carbons: The carbons of the three methyl groups (N1-CH₃, N3-CH₃, and C5-NHCH₃) would be found in the upfield region of the spectrum, typically between δ 25-35 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 – 155 |
| C4 | 160 – 165 |
| C5 | 90 – 100 |
| C6 | 145 – 155 |
| N1-C H₃ | 27 – 30 |
| N3-C H₃ | 29 – 32 |
Note: Data is predictive and not based on experimental results.
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques would be essential.
A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this molecule, NOESY would be crucial for confirming the substitution pattern. Key expected correlations would include:
Spatial proximity between the N1-CH₃ protons and the C6-NH₂ protons.
Correlation between the C5-NHCH₃ protons and the C4 carbonyl group environment.
An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique would be vital for assigning the quaternary carbons (C2, C4, C5, C6) and confirming the connectivity of the entire molecule. Expected key correlations would include:
A three-bond correlation (³J) between the N1-CH₃ protons and the C2 and C6 carbons.
A three-bond correlation (³J) between the N3-CH₃ protons and the C2 and C4 carbons.
Correlations between the C5-NHCH₃ protons and the C5 carbon, and potentially the C4 and C6 carbons.
Dynamic and Two-Dimensional NMR Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, detects the vibrational modes of functional groups within a molecule. The spectrum for this compound would be characterized by absorptions corresponding to N-H, C=O, C=C, and C-N bonds.
Key expected vibrational frequencies include:
N-H Stretching: The C6-NH₂ group would show two distinct stretching bands in the 3300-3500 cm⁻¹ region, while the C5-NH group would show a single band in the same vicinity.
C-H Stretching: Aliphatic C-H stretching from the three methyl groups would appear just below 3000 cm⁻¹.
C=O Stretching: Strong absorption bands from the two carbonyl groups (C2=O and C4=O) are expected in the 1650-1750 cm⁻¹ range. Their exact position can be influenced by conjugation and hydrogen bonding.
N-H Bending: The scissoring vibration of the C6-NH₂ group is anticipated around 1600-1650 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyrimidine (B1678525) ring double bonds would be observed in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₂ / -NH | N-H Stretch | 3300 – 3500 | Medium-Weak |
| -CH₃ | C-H Stretch | 2850 – 3000 | Medium |
| C=O | C=O Stretch | 1650 – 1750 | Strong |
| -NH₂ | N-H Bend | 1600 – 1650 | Medium |
Note: Data is predictive and not based on experimental results.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.
The expected characteristic vibrational frequencies are:
N-H Stretching: The primary amine (-NH2) and secondary amine (-NH) groups would exhibit stretching vibrations in the region of 3500-3300 cm⁻¹. The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amine shows a single band.
C-H Stretching: The methyl groups (-CH3) attached to the nitrogen atoms will have stretching vibrations typically observed between 3000 and 2850 cm⁻¹.
C=O Stretching: The uracil ring contains two carbonyl groups (C=O). These will produce strong absorption bands in the range of 1750-1650 cm⁻¹. The exact position can be influenced by the electronic effects of the amino substituents on the ring.
N-H Bending: The bending vibrations of the N-H bonds in the amino groups are expected in the 1650-1580 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups and the N-methyl groups would appear in the 1350-1000 cm⁻¹ range.
The introduction of the 5-methylamino group, when compared to 1,3-dimethyl-6-aminouracil, would likely introduce an additional N-H stretching band and influence the electronic distribution within the pyrimidine ring, potentially causing slight shifts in the carbonyl and C=N stretching frequencies.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Primary Amine (-NH₂) | 3500-3300 | N-H Stretch |
| Secondary Amine (-NH) | 3500-3300 | N-H Stretch |
| Methyl (-CH₃) | 3000-2850 | C-H Stretch |
| Carbonyl (C=O) | 1750-1650 | C=O Stretch |
| Amine (-NH) | 1650-1580 | N-H Bend |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. While experimental HRMS data for this compound was not found in the search results, the theoretical accurate mass can be calculated based on its chemical formula, C₇H₁₂N₄O₂.
The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element:
Carbon-12: 12.000000 u
Hydrogen-1: 1.007825 u
Nitrogen-14: 14.003074 u
Oxygen-16: 15.994915 u
Calculation: (7 * 12.000000) + (12 * 1.007825) + (4 * 14.003074) + (2 * 15.994915) = 84.000000 + 12.093900 + 56.012296 + 31.989830 = 184.095026 u
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of C₇H₁₂N₄O₂. For comparison, the related compound 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) has a molecular formula of C₆H₈N₄O₃ and a molecular weight of 184.1527 g/mol . nist.govcymitquimica.com
Table 2: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄O₂ |
| Theoretical Monoisotopic Mass (u) | 184.095026 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. This provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Analysis
While single-crystal X-ray analysis data for this compound is not available, the crystal structure of the closely related compound 1,3-dimethyl-6-aminouracil has been determined. nih.gov This structure can serve as a model for predicting the solid-state conformation and packing of the target compound.
The crystal structure of 1,3-dimethyl-6-aminouracil reveals a planar pyrimidine ring. The molecules are likely to be linked in the crystal lattice by hydrogen bonds involving the amino group and the carbonyl oxygen atoms.
For this compound, the presence of the additional methylamino group at the C5 position would be expected to influence the crystal packing. The N-H group of the methylamino substituent can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. This would likely lead to a more complex three-dimensional hydrogen-bonding network compared to 1,3-dimethyl-6-aminouracil. The steric bulk of the methylamino group might also lead to a different crystal system and space group.
Table 3: Crystallographic Data for the Analogous Compound 1,3-Dimethyl-6-aminouracil
| Parameter | Value | Reference |
|---|---|---|
| CCDC Number | 776127 | nih.gov |
This data pertains to 1,3-dimethyl-6-aminouracil and is presented as a structural analog.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula to verify the purity and composition of a synthesized compound.
For this compound (C₇H₁₂N₄O₂), the theoretical elemental composition can be calculated from its molecular weight (184.19 g/mol ).
Theoretical Calculation:
%C = (7 * 12.011 / 184.19) * 100 = 45.62%
%H = (12 * 1.008 / 184.19) * 100 = 6.56%
%N = (4 * 14.007 / 184.19) * 100 = 30.42%
%O = (2 * 15.999 / 184.19) * 100 = 17.37%
Experimental elemental analysis of a pure sample of this compound should yield values very close to these calculated percentages. For instance, elemental analysis has been reported for other uracil derivatives, showing a close match between calculated and found values. researchgate.net
Table 4: Theoretical Elemental Analysis of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 45.62 |
| Hydrogen (H) | 6.56 |
| Nitrogen (N) | 30.42 |
Computational and Theoretical Investigations of 1,3 Dimethyl 5 Methylamino 6 Aminouracil
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For derivatives of 6-aminouracil (B15529), DFT calculations, particularly using the B3LYP functional, have been successfully employed to elucidate various molecular properties. nih.gov
The electronic structure of 1,3-dimethyl-5-methylamino-6-aminouracil is significantly influenced by the presence of two amino groups at the C5 and C6 positions, along with the methyl substituents on the uracil (B121893) ring. The amino groups, being electron-donating, increase the electron density of the pyrimidine (B1678525) ring, which in turn affects its chemical behavior.
DFT studies on related 5,6-diaminouracil (B14702) systems have shown that the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are key determinants of the molecule's reactivity. nih.gov The HOMO is typically localized over the electron-rich diaminopyrimidine system, while the LUMO is distributed over the pyrimidine ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
The methyl group at the 5-amino position (methylamino) is expected to have a modest electron-donating effect, further modulating the electronic properties compared to an unsubstituted 5-amino group.
The electronic structure, as determined by DFT, allows for the prediction of the most likely sites for electrophilic and nucleophilic attack. For this compound, the amino groups are the primary sites for reactions with electrophiles. The dual reactivity of the 6-aminouracil scaffold is well-documented, with electrophilic attack possible at the C5 position and the 6-amino group.
Computational studies on related 6-aminouracils have shown that the reaction pathway can be influenced by the solvent and the nature of the electrophile. For instance, acylation reactions have been studied on related 6-aminouracil derivatives, providing a basis for predicting the reactivity of the title compound. The presence of the 5-methylamino group is expected to influence the regioselectivity of such reactions.
Molecular Modeling Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for understanding the three-dimensional structure and dynamic properties of compounds like this compound.
The conformational flexibility of this compound is primarily associated with the rotation of the methylamino group at the C5 position. The rotation around the C5-N bond can lead to different conformers with varying steric and electronic interactions.
Studies on structurally similar 6-amino-5-carboxamidouracils have revealed the existence of cis and trans conformers due to restricted rotation around the amide bond. nih.govresearchgate.net This phenomenon is attributed to the partial double bond character of the C-N bond. nih.gov A similar situation can be expected for the C5-N bond in this compound, where rotation of the methylamino group would be hindered.
Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This table is illustrative and based on principles of conformational analysis of similar structures.)
| Conformer (Dihedral Angle C4-C5-N-CH3) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | +5.2 |
| 60° (gauche) | +1.5 |
| 120° (eclipsed) | +4.8 |
| 180° (anti) | 0.0 |
Investigation of Tautomeric Equilibria (e.g., Azo-Hydrazone Tautomerism in Derivatives)
Tautomerism is a critical consideration for heterocyclic compounds like uracil derivatives. While the title compound itself does not exhibit azo-hydrazone tautomerism, its derivatives, particularly those formed by diazotization of the 6-amino group, can. A notable study on 1,3-dimethyl-5-(arylazo)-6-aminouracil derivatives has shed light on this equilibrium. nih.govdaneshyari.com
In these azo derivatives, two primary tautomeric forms can exist: the azo-enamine-keto form and the hydrazone-imine-keto form. nih.govdaneshyari.com Spectroscopic analysis and theoretical calculations have shown that the predominant tautomer can depend on the solvent and the solid-state packing. nih.govdaneshyari.com
For instance, in the solid state, the azo-enamine-keto form was found to be predominant for 1,3-dimethyl-5-(arylazo)-6-aminouracil. nih.govdaneshyari.com However, in various solvents, an equilibrium exists with the hydrazone-imine-keto form, which can also exist in its anionic form. nih.govdaneshyari.com This tautomeric equilibrium significantly affects the photophysical properties of the molecules, such as their color and fluorescence. nih.govdaneshyari.com The study of such derivatives provides a framework for understanding the potential tautomeric behavior of functionalized this compound.
Table 3: Tautomeric Forms in Derivatives of 1,3-Dimethyl-6-aminouracil (Based on findings for 1,3-dimethyl-5-(arylazo)-6-aminouracil derivatives nih.govdaneshyari.com)
| Derivative Type | Tautomeric Form 1 | Tautomeric Form 2 | Predominant in Solid State |
| 5-Arylazo | Azo-enamine-keto | Hydrazone-imine-keto | Azo-enamine-keto |
In-depth Analysis Reveals Scant Literature on this compound in Specified Heterocyclic Syntheses
Extensive searches of scientific literature have found a notable lack of specific research detailing the role of This compound as a direct precursor in the synthesis of certain purine (B94841) derivatives and pyrimidine-fused heterocycles, as outlined in the requested article structure. The available research predominantly points to the use of structurally related, but different, uracil derivatives for these chemical transformations.
The synthesis of purine derivatives, such as substituted xanthines and theophylline (B1681296), is well-documented starting from 5,6-diamino-1,3-dimethyluracil (B14760) . nih.govfrontiersin.orgnih.govchemicalbook.comresearchgate.netgoogle.com This diamine possesses the necessary un-substituted amino groups at the C5 and C6 positions, which are crucial for the cyclization reactions that form the fused imidazole (B134444) ring characteristic of the purine core. Common methods involve the condensation of this diamino-uracil with reagents like carboxylic acids, aldehydes, or formamide. nih.govnih.govchemicalbook.com
Similarly, the construction of the pyrido[2,3-d]pyrimidine (B1209978) and pyridodipyrimidine ring systems is extensively reported using 6-amino-1,3-dimethyluracil (B104193) as the foundational building block. scirp.orgnih.govresearchgate.netjocpr.com In these reactions, the enamine-like character of 6-aminouracil allows the nucleophilic C5 position to react with electrophiles, typically generated from aldehydes and active methylene (B1212753) compounds, to construct the fused pyridine (B92270) ring. scirp.orgresearchgate.net
The specified compound, This compound , features a secondary methylamino group at the C5 position. This N-methylation significantly alters the electronic and steric properties compared to the primary amino group in 5,6-diamino-1,3-dimethyluracil. While it is chemically plausible that this compound could participate in similar cyclization reactions, specific documented examples, detailed research findings, or established protocols for its use in the synthesis of xanthines, theophylline, benzimidazopurines, or pyrido[2,3-d]pyrimidines could not be retrieved from the available literature.
Consequently, an article focusing solely on the chemical applications of "this compound" according to the provided detailed outline cannot be generated without deviating from scientifically verified and published findings. The outlined synthetic roles appear to be based on the established reactivity of its close chemical relatives, 5,6-diamino-1,3-dimethyluracil and 6-amino-1,3-dimethyluracil.
Role of 1,3 Dimethyl 5 Methylamino 6 Aminouracil in Heterocyclic Synthesis
Building Block for Pyrimidine-Fused Heterocycles
Pyrido[2,3-d]pyrimidines and Pyridodipyrimidines
Pyrido[4,5-d]pyrimidine Formation
The synthesis of the pyrido[4,5-d]pyrimidine ring system from uracil (B121893) derivatives is not a documented application for 1,3-dimethyl-5-methylamino-6-aminouracil or its analogue, 1,3-dimethyl-5,6-diaminouracil. Standard synthetic routes to pyridopyrimidines, such as pyrido[2,3-d]pyrimidines, typically utilize 6-aminouracils as starting materials. juniperpublishers.com These reactions often involve condensation with α,β-unsaturated carbonyl compounds or a multi-component reaction with aldehydes and active methylene (B1212753) compounds, where the C5 position of the 6-aminouracil (B15529) acts as a key nucleophile. juniperpublishers.comresearchgate.net The substitution pattern of this compound does not lend itself to these established reaction pathways for pyridopyrimidine formation.
Thiadiazolopyrimidines
The synthesis of fused thiadiazole rings onto the pyrimidine (B1678525) core is a viable transformation for this compound. The analogue compound, 1,3-dimethyl-5,6-diaminouracil, readily undergoes condensation with sulfur-containing reagents. For instance, its reaction with thionyl chloride or sulfuryl chloride results in the formation of 4,6-dimethyl juniperpublishers.comacs.orgacs.orgthiadiazolo[3,4-d]pyrimidine-5,7-dione. acs.org This reaction proceeds via the cyclization of the two adjacent amino groups with the sulfur reagent to form the fused five-membered thiadiazole ring.
An alternative route involves the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) with thiols, which can also yield the thiadiazolopyrimidine product alongside other compounds. rsc.org It is expected that this compound would undergo a similar cyclization to yield the corresponding 4,6-dimethyl juniperpublishers.comacs.orgacs.orgthiadiazolo[3,4-d]pyrimidine-5,7-dione.
Lumazine (B192210) Derivatives
The most well-documented synthetic application for 5,6-diaminouracil (B14702) derivatives is the formation of lumazines (pteridine-2,4-diones). The reaction involves the condensation of the vicinal diamine with an α-dicarbonyl compound. acs.org The analogue, 1,3-dimethyl-5,6-diaminouracil, reacts with various α-dicarbonyls, such as diacetyl or benzil, in acidic or neutral conditions to afford the corresponding 6,7-disubstituted-1,3-dimethyllumazines. acs.orgnih.gov
Should this compound be used as the starting material, the condensation would proceed similarly. The 6-amino group and the 5-methylamino group would react with the two carbonyl centers of the reagent. This would result in the formation of an 8-methyl-substituted lumazine derivative. The methyl group from the 5-methylamino substituent becomes incorporated as a substituent on one of the nitrogen atoms of the newly formed pyrazine (B50134) ring.
| Reactant (α-Dicarbonyl) | Product from 1,3-dimethyl-5,6-diaminouracil | Expected Product from this compound |
|---|---|---|
| Glyoxal | 1,3-Dimethyllumazine | 1,3,8-Trimethyllumazine |
| Diacetyl (2,3-Butanedione) | 1,3,6,7-Tetramethyllumazine acs.org | 1,3,6,7,8-Pentamethyllumazine |
| Benzil | 1,3-Dimethyl-6,7-diphenyllumazine acs.org | 1,3,8-Trimethyl-6,7-diphenyllumazine |
| Oxalic Acid | 1,3-Dimethyllumazine-6,7-dione acs.org | 8-Methyl-1,3-dimethyllumazine-6,7-dione |
Spiro Pyridodipyrimidines
The synthesis of spiro pyridodipyrimidines is not a known reaction for this compound. The literature consistently shows that these complex spirocyclic systems are generated from 1,3-dimethyl-6-aminouracil in multi-component reactions, often involving isatin (B1672199) derivatives and another molecule of a barbituric acid derivative. juniperpublishers.com The reaction mechanism relies on the specific reactivity of the enamine character of 6-aminouracil, which is fundamentally different from the vicinal diamine system present in the title compound.
Synthetic Utility in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. While specific MCRs leading to the aforementioned heterocycles are not typical for this compound, its vicinal diamine functionality makes it a suitable substrate for other condensation-based MCRs. For example, 1,3-dimethyl-5,6-diaminouracil is known to react with aldehydes. researchgate.net This condensation can form a Schiff base at one of the amino groups, which can then participate in further reactions. A three-component reaction between the diaminouracil, an aldehyde, and a third component could lead to diverse heterocyclic systems, although this potential is not extensively explored in the literature for this specific substrate.
Functionalization of Materials (e.g., Graphene Oxide)
The functionalization of materials like graphene oxide (GO) with organic molecules is a key strategy to tune their properties for various applications. GO possesses oxygen-containing functional groups, such as epoxides and carboxylic acids, which are reactive towards nucleophiles like amines. rsc.orgnih.govyoutube.com
This compound, possessing two distinct amino groups (one primary, one secondary), is an excellent candidate for the covalent functionalization of GO. The amino groups can react with the carboxylic acid groups on GO to form stable amide bonds, or they can open the epoxide rings on the GO surface. The presence of two amino groups allows the molecule to potentially act as a cross-linker between different GO sheets, which can significantly impact the mechanical and thermal properties of the resulting material. This covalent attachment would serve to exfoliate the GO sheets and improve their dispersion in various solvents and polymer matrices. nih.govnih.gov
Q & A
Q. What are common synthetic pathways for preparing derivatives of 1,3-dimethyl-5-methylamino-6-aminouracil?
Methodological Answer: Derivatives are synthesized via nucleophilic substitution, coupling, or cyclization reactions. For example:
- Coupling reactions: Reacting 6-aminouracil with 4-chloro-dihydropyrimidine derivatives under reflux in dry DMF with piperidine as a catalyst yields fused heterocycles (e.g., compounds 3a-c) .
- Acetylation: Chloroacetyl chloride and anhydrous K₂CO₃ in DMF at room temperature produce chloroacetylated intermediates, which are precursors for further functionalization .
- Cyclocondensation: Ethanolamine and paraformaldehyde in ethanol under reflux form tetrahydropyrimido[4,5-d]pyrimidine derivatives .
Q. How are spectroscopic techniques utilized to confirm the structure of synthesized derivatives?
Methodological Answer:
- ¹H NMR: Identifies exchangeable protons (e.g., NH groups) and aromatic/aliphatic protons. For instance, compounds 3a-c show deuterium-exchangeable singlets at δ 10.01–11.92 ppm for NH groups .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at ~1730 cm⁻¹ in compound 5b ).
- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., m/z 309 for compound 5b ).
Challenges & Solutions:
- Overlapping Peaks: Use deuterated solvents (e.g., DMSO-d6) and 2D NMR (e.g., COSY, HSQC) for resolution .
- Impurity Signals: Purify via recrystallization (e.g., DMF/H₂O) or column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in fused heterocycle synthesis?
Methodological Answer:
- Catalyst Screening: Piperidine enhances nucleophilicity in coupling reactions . Test alternatives like DBU or Et₃N.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SNAr reactions. Compare with THF or acetonitrile.
- Temperature Control: Prolonged reflux (e.g., 60 hr for thiourea derivatives) improves cyclization .
Design of Experiments (DoE):
Use factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 120°C |
| Catalyst (mol%) | 2% | 5% |
Analyze interactions using response surface methodology (RSM) .
Q. How can computational methods predict reaction pathways for novel uracil derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for cyclization steps .
- Reaction Path Search: Tools like GRRM or AFIR identify low-energy pathways for heterocycle formation .
- Machine Learning: Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) .
Case Study:
ICReDD combines computational predictions with experimental validation to reduce trial-and-error in reaction design .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Dynamic Effects: NH protons in DMSO-d6 may broaden or split due to hydrogen bonding. Confirm with variable-temperature NMR .
- Tautomerism: Uracil derivatives exhibit keto-enol tautomerism. Use ¹³C NMR to distinguish carbonyl carbons (δ ~160 ppm) .
- Crystallography: Resolve ambiguous structures via single-crystal X-ray diffraction .
Example:
5-Nitroso-6-methylaminouracil shows a distinct ¹H NMR singlet at δ 2.95 ppm for the methylamino group, confirming regioselective nitrosation .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily block reactive NH sites with acetyl or benzoyl groups during coupling .
- Stepwise Synthesis: Prioritize less reactive sites first (e.g., methylamino group before primary amine).
- pH Control: Maintain mild acidity (pH 4) during nitrosation to avoid over-oxidation .
Data-Driven Approach:
Monitor reaction progress via TLC or LC-MS to identify intermediates and adjust conditions in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
